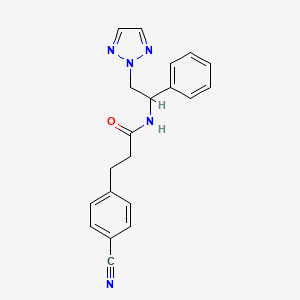

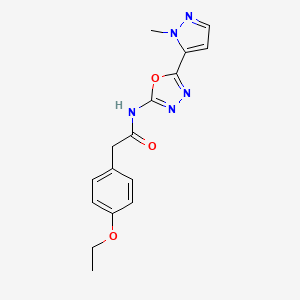

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

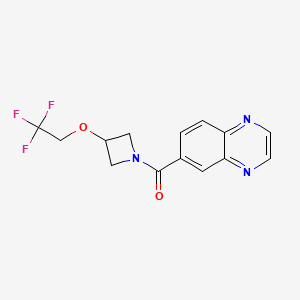

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propane-1-sulfonamide, also known as MPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPS is a sulfonamide derivative, and its chemical structure includes a piperidine ring, a methyl group, and a sulfonamide group.

Scientific Research Applications

Sulfonamide Compounds and Their Applications

Biological and Pharmacological Activities of Sulfonamides : Sulfonamide compounds are a significant class of synthetic antibiotics with bacteriostatic properties used to treat bacterial infections. Beyond their antimicrobial applications, sulfonamides have expanded roles in treating various conditions due to their presence in clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research has highlighted the broad spectrum of sulfonamides' utility, including their use as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease, demonstrating their importance in developing treatments for cancer, glaucoma, inflammation, and other conditions (Gulcin & Taslimi, 2018).

Antioxidative and Chemopreventive Properties : Research into the health benefits of sulforaphane, a compound structurally distinct but relevant due to its sulfonated oxime group, similar to the sulfonamide functional group, indicates significant antioxidative, chemopreventive, and antineoplastic properties. Sulforaphane is derived from glucoraphanin found in cruciferous vegetables like broccoli and has been studied for its potential to prevent or treat various cancers, including prostate cancer, through mechanisms involving apoptosis induction and anti-inflammatory effects (Kim & Park, 2016).

Environmental Impact and Human Health : Sulfonamides' presence in the environment, particularly from agricultural use as veterinary medicine, poses challenges related to microbial resistance and potential human health hazards. The environmental persistence and bioaccumulation of sulfonamides necessitate further research into their ecotoxicological impact and the development of strategies to mitigate these effects (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Sulfonamides in Drug Discovery : The sulfonamide functional group's incorporation into new pharmaceuticals continues to be a significant area of interest due to the structural diversity and range of pharmacological properties it offers. Sulfonamides have been developed into drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. This highlights the ongoing potential for sulfonamides in medicinal chemistry and drug development (Zhao et al., 2018).

properties

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-3-10-21(19,20)16-13-8-7-12(2)14(11-13)17-9-5-4-6-15(17)18/h7-8,11,16H,3-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNGKWOUXHGIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate](/img/structure/B2744368.png)

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B2744372.png)

![2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide](/img/structure/B2744378.png)

![1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2744379.png)

![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)

![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2744387.png)